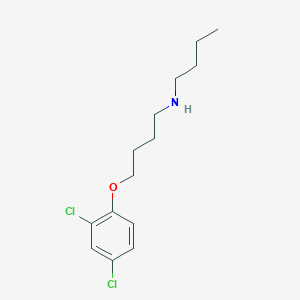
N-Butyl-4-(2,4-dichlorophenoxy)-1-butanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Butyl-4-(2,4-dichlorophenoxy)-1-butanamine, commonly referred to as NB-4-DCPB, is a synthetic amine used in a variety of scientific research applications. It is a derivative of the amino acid phenylalanine, and is a commonly used reagent in organic synthesis. NB-4-DCPB has been studied for its various biochemical and physiological effects, and is used in a variety of laboratory experiments.
Aplicaciones Científicas De Investigación
NB-4-DCPB is used in a variety of scientific research applications, including biochemistry, pharmacology, and toxicology. It has been studied for its ability to inhibit the enzyme monoamine oxidase (MAO), which is responsible for the breakdown of neurotransmitters such as dopamine and serotonin. Inhibition of MAO has been shown to be beneficial in the treatment of certain mental health disorders, including depression, anxiety, and schizophrenia. Additionally, NB-4-DCPB is used in the study of cell signaling pathways, as it has been shown to interact with a variety of proteins involved in signal transduction.
Mecanismo De Acción
NB-4-DCPB has been studied for its ability to inhibit the enzyme monoamine oxidase (MAO). MAO is responsible for the breakdown of neurotransmitters such as dopamine and serotonin, and inhibition of MAO can lead to an increase in the levels of these neurotransmitters. NB-4-DCPB has been shown to bind to the active site of MAO, preventing it from breaking down neurotransmitters. This binding is reversible, meaning that MAO can be reactivated once NB-4-DCPB is no longer present.
Biochemical and Physiological Effects
The inhibition of MAO by NB-4-DCPB has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to increase the levels of dopamine and serotonin, two neurotransmitters involved in mood regulation. This increase in neurotransmitter levels can lead to improved mood, increased focus, and improved cognitive performance. Additionally, NB-4-DCPB has been shown to have anti-inflammatory and antioxidant effects, which can be beneficial for overall health and wellbeing.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NB-4-DCPB is a useful reagent in laboratory experiments due to its ability to inhibit the enzyme MAO. This inhibition can be beneficial in the study of cell signaling pathways, as it can be used to alter the levels of neurotransmitters in the brain. Additionally, NB-4-DCPB has been shown to have anti-inflammatory and antioxidant effects, which can be beneficial for overall health and wellbeing. However, there are some limitations to using NB-4-DCPB in laboratory experiments. For example, it is not stable in aqueous solution and must be stored in anhydrous conditions. Additionally, it is toxic in high concentrations and must be handled with care.
Direcciones Futuras
The use of NB-4-DCPB in scientific research is still in its early stages, and there are a number of potential future directions for research. For example, further studies could be conducted to explore the effects of NB-4-DCPB on other enzymes involved in neurotransmitter metabolism, such as catechol-O-methyltransferase (COMT) and acetylcholinesterase (AChE). Additionally, studies could be conducted to explore the potential therapeutic applications of NB-4-DCPB, such as its use in the treatment of mental health disorders. Finally, further research could be conducted to explore the potential side effects of NB-4-DCPB, as well as its long-term safety and efficacy.
Métodos De Síntesis
NB-4-DCPB is synthesized through the reaction of 2,4-dichlorophenoxyacetic acid (2,4-DCPAA) and N-butylamine. The reaction of these two compounds occurs in the presence of a catalyst, typically aluminum chloride, and yields NB-4-DCPB as a white crystalline solid. This reaction is typically carried out in aqueous solution, and requires a pH of approximately 8-9 for optimal yields.
Propiedades
IUPAC Name |
N-butyl-4-(2,4-dichlorophenoxy)butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21Cl2NO/c1-2-3-8-17-9-4-5-10-18-14-7-6-12(15)11-13(14)16/h6-7,11,17H,2-5,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCKZDCKGBWBCOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCCOC1=C(C=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Butyl-4-(2,4-dichlorophenoxy)-1-butanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-methylsulfanylbenzamide](/img/structure/B2616662.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-butoxybenzamide](/img/structure/B2616665.png)
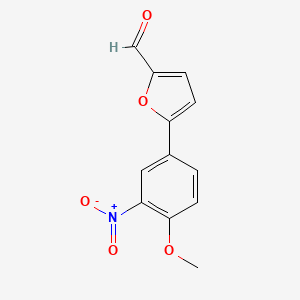
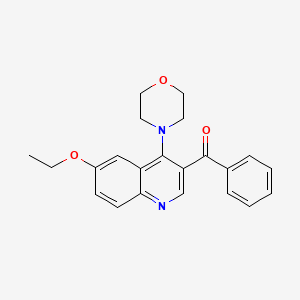
![N-phenethyl-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2616670.png)
![methyl 4-{[(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B2616672.png)
![2-{4-[2-(2,3-dihydro-1H-indol-1-yl)-1-methyl-2-oxoethoxy]phenyl}quinoxaline](/img/structure/B2616674.png)
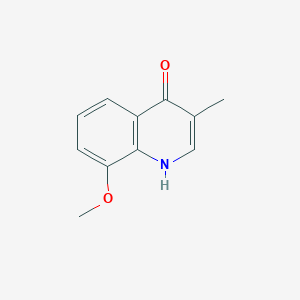

![4-(7-Methoxy-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2616679.png)

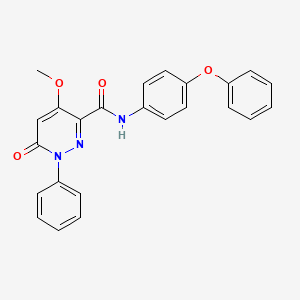
![(3Ar,7aS)-5-benzyl-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,4-c]pyridine](/img/structure/B2616684.png)
![4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2616685.png)